molecular formula C15H12O3 B190322 2,2'-Dihydroxychalcone CAS No. 15131-80-3

2,2'-Dihydroxychalcone

Cat. No. B190322
CAS RN: 15131-80-3
M. Wt: 240.25 g/mol
InChI Key: KSHCTKZLHCSARH-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Dihydroxychalcone is a member of the class of chalcones that is trans-chalcone substituted by a hydroxy group at position 2’. It has a role as an anti-inflammatory agent. It is a member of phenols and a member of chalcones .


Synthesis Analysis

Chalcones are easy to construct from simple aromatic compounds, and it is convenient to perform structural modifications to generate functionalized chalcone derivatives . 2’-Hydroxychalcones have been synthesized by condensation of 2-hydroxyacetophenones with aromatic aldehydes . The catalyst silica is reusable and the yields of Chalcones are more than 90%. The structures of the synthesized compounds were confirmed by IR, mass spectroscopy, and elemental analysis .


Molecular Structure Analysis

Chemically, chalcones are generally α,β-unsaturated ketones consisting of two aromatic rings (rings A and B) linked through a three-carbon alkenone unit . The molecular formula of 2,2’-Dihydroxychalcone is C15H12O3 .


Chemical Reactions Analysis

Chalcones are considered as the biosynthetic precursors of flavonoids . They are often referred to as ‘open-chain flavonoids’, and biosynthesized via the shikimate pathway .


Physical And Chemical Properties Analysis

The molecular weight of 2,2’-Dihydroxychalcone is 240.25 g/mol .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 2,2’-Dihydroxychalcone, focusing on unique applications:

Antioxidant and Lipoxygenase Inhibitory Activity

2,2’-Dihydroxychalcone has been studied for its antioxidant properties and its ability to inhibit lipoxygenase (LOX), an enzyme involved in the metabolism of polyunsaturated fatty acids. This activity is significant in the context of inflammatory diseases and cancer where LOX plays a role .

Cancer Therapy Sensitization

This compound is a potent inhibitor of glutathione S-transferases (GSTs), which are enzymes involved in detoxification. By inhibiting GSTs, 2,2’-Dihydroxychalcone can sensitize cancer cells to certain chemotherapy drugs like chlorambucil and melphalan by preventing the detoxification process .

Metal Chelation in Medicinal Chemistry and Catalysis

Chalcones, including 2,2’-Dihydroxychalcone, can form complexes with transition metals. These chelates have potential applications in medicinal chemistry due to their biological activity and in catalysis due to their ability to facilitate chemical reactions .

Safety and Hazards

For safety and hazards information, please refer to the Safety Data Sheet (SDS) of 2,2’-Dihydroxychalcone .

Future Directions

The potential bioactivities of naturally occurring chalcones and their unique chemical structural features have inspired the synthesis of numerous chalcone derivatives . Many of these synthetic analogs were shown to possess similar bioactivities as their natural counterparts, but often with an enhanced potency and reduced toxicity . This suggests that the bioinspired synthesis of chalcone derivatives can potentially introduce a new chemical space for exploitation for new drug discovery .

properties

IUPAC Name

(E)-1,3-bis(2-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-13-7-3-1-5-11(13)9-10-15(18)12-6-2-4-8-14(12)17/h1-10,16-17H/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHCTKZLHCSARH-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101257980
Record name (2E)-1,3-Bis(2-hydroxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101257980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dihydroxychalcone

CAS RN

34000-30-1, 15131-80-3
Record name (2E)-1,3-Bis(2-hydroxyphenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34000-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Dihydroxychalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015131803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002693860
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73256
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-1,3-Bis(2-hydroxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101257980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Dihydroxychalcone
Reactant of Route 2
Reactant of Route 2
2,2'-Dihydroxychalcone
Reactant of Route 3
Reactant of Route 3
2,2'-Dihydroxychalcone
Reactant of Route 4
Reactant of Route 4
2,2'-Dihydroxychalcone
Reactant of Route 5
Reactant of Route 5
2,2'-Dihydroxychalcone
Reactant of Route 6
2,2'-Dihydroxychalcone

Q & A

A: 2,2'-Dihydroxychalcone has been identified as a potent inhibitor of glutathione S-transferases (GSTs) []. This inhibition sensitizes cancer cells to chemotherapeutic drugs like chlorambucil and melphalan, which are detoxified through glutathione (GSH) conjugation []. Furthermore, DHC exhibits structure-dependent activation of the aryl hydrocarbon receptor (AhR) []. Upon binding to AhR, DHC induces the expression of genes such as CYP1A1, CYP1B1, and UGT1A1, particularly in colon cancer cells []. This interaction suggests a potential role for DHC in modulating AhR-mediated pathways and influencing cellular responses.

ANone: 2,2'-Dihydroxychalcone is characterized by a 1,3-diaryl-prop-2-en-1-one structure, common to chalcones.

  • Molecular Formula: C15H12O3 []

A: While DHC itself is not generally recognized for catalytic properties, its synthesis and reactivity have been explored. For instance, DHC can react with dimethyl acetylenedicarboxylate, providing insights into its chemical behavior and potential synthetic applications [, ].

A: Molecular modeling studies have been instrumental in understanding the interactions of DHC with its targets. Simulations confirm the interaction of hydroxylated chalcones, including DHC, with the ligand binding domain of AhR []. These models provide valuable insights into the structure-dependent activity of DHC and its analogs as AhR ligands.

A: The position of hydroxyl groups is critical for the AhR agonist activity of DHC. Compounds with 2,2'-dihydroxy substitutions, such as 2,2'-dihydroxychalcone, 2,2',4'-trihydroxychalcone, and 2,2',5'-trihydroxychalcone, show maximum induction of AhR-responsive genes []. In contrast, other hydroxychalcones with varying hydroxyl positions exhibit low to no detectable AhR activity, highlighting the importance of the 2,2'-dihydroxy motif for potent AhR activation [].

A: While specific studies on the stability and formulation of DHC are limited within the provided literature, its sensitivity to factors like solvent, pH, and temperature has been observed in the context of its isomerization to flavanones []. These factors likely play a role in its stability and might need to be considered for potential formulations.

A: Yes, DHC demonstrates potent anti-proliferative effects against human prostate cancer cells in vitro [, ]. It induces cell cycle arrest in the S and G2 phases in LNCaP and PC3 prostate cancer cell lines []. Furthermore, DHC triggers apoptosis in prostate cancer cells without promoting accelerated cellular senescence [, ].

A: Spectrophotometry has been used to determine the equilibrium constants of DHC's conversion to its isomeric flavanone form []. Additionally, oligonucleotide microarray technology has been used to study gene expression alterations induced by DHC in prostate cancer cells [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.